molecular formula C13H18N2O B7498953 N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide

N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide

Cat. No. B7498953
M. Wt: 218.29 g/mol
InChI Key: RNVUZKRNVHMKNG-UHFFFAOYSA-N
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Description

N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide, also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a psychoactive substance that has gained popularity in recent years due to its stimulant and euphoric effects. MPHP is chemically similar to other cathinones, such as MDPV and α-PVP, which are known to cause adverse effects on human health.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant and euphoric effects of the drug. N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide also affects the levels of other neurotransmitters such as serotonin and glutamate, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide has been found to induce hyperthermia, which can lead to adverse effects on human health. It can also cause cardiovascular effects such as tachycardia and hypertension. Other physiological effects include pupil dilation, sweating, and decreased appetite. N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide has been found to have a long duration of action, with effects lasting up to 8 hours.

Advantages and Limitations for Lab Experiments

N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide has been used in scientific research to study the effects of cathinones on the central nervous system. It has been found to be a useful tool for investigating the mechanisms of action of these compounds. However, N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide has limitations in terms of its potential for abuse and adverse effects on human health. It is important to use caution when handling this compound in a laboratory setting.

Future Directions

Further research is needed to fully understand the effects of N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide on the central nervous system. This includes investigating its long-term effects on human health and its potential for abuse. Future studies could also focus on the development of therapeutic agents that target the dopamine and norepinephrine systems, which may have applications in the treatment of psychiatric disorders such as depression and ADHD. Additionally, research could focus on the development of new analytical techniques for the detection of N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide and other cathinones in biological samples.

Synthesis Methods

N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide can be synthesized from 4-methylpropiophenone and pyrrolidine. The synthesis involves a series of chemical reactions, including reduction, alkylation, and condensation. The final product is obtained by recrystallization from a solvent such as ethanol or acetone. The purity of the product can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines. N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide has also been found to induce hyperthermia, which can lead to adverse effects on human health.

properties

IUPAC Name

N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-9-12(15-7-3-4-8-15)5-6-13(10)14-11(2)16/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVUZKRNVHMKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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